molecular formula C17H12BrN5O2S2 B2534583 (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477286-40-1

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2534583
CAS No.: 477286-40-1
M. Wt: 462.34
InChI Key: KKVJEJICFVOEDZ-HAHDFKILSA-N
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Description

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a bromophenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the bromophenyl and sulfamoylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets in biological systems. The thiazole ring and other functional groups may bind to specific enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(4-chlorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: Similar structure with a chlorine atom instead of bromine.

    (Z)-4-(4-fluorophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (Z)-4-(4-bromophenyl)-N-(4-sulfamoylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its specific combination of functional groups. The presence of the bromophenyl group, sulfamoylphenyl group, and thiazole ring provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

(2Z)-4-(4-bromophenyl)-N-(4-sulfamoylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5O2S2/c18-12-3-1-11(2-4-12)16-10-26-17(21-16)15(9-19)23-22-13-5-7-14(8-6-13)27(20,24)25/h1-8,10,22H,(H2,20,24,25)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVJEJICFVOEDZ-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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